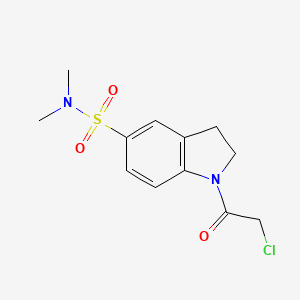

![molecular formula C14H16FN3O3S B2728518 5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034593-23-0](/img/structure/B2728518.png)

5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

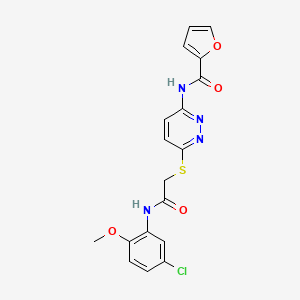

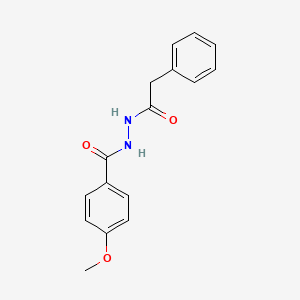

The compound is a pyrazolo[1,5-a]pyrazine derivative. Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compounds that are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazolo[1,5-a]pyrazine core, with various substituents attached, including a 4-ethoxy-3-fluorophenyl group and a sulfonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a nitrogen-containing heterocycle, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

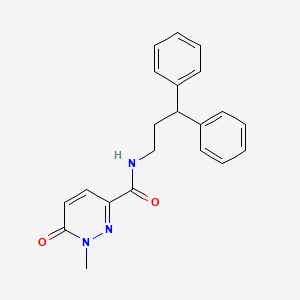

Antimicrobial and Antitubercular Applications

- Antimicrobial and Antitubercular Agents: A study highlights the synthesis and evaluation of benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activities. These compounds, including structures related to "5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine", showed promising results against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, compared to standard Ampicillin. Furthermore, specific compounds demonstrated significant antitubercular activity against M. tuberculosis H37Rv, supported by molecular docking studies to understand their mechanism of action (Shingare et al., 2022).

Enzyme Inhibition for Therapeutic Applications

- Selective COX-2 Inhibitors: Research on 2,3-diarylpyrazines and quinoxalines, incorporating sulfamoyl and methylsulfonyl phenyl pharmacophores, showed selective COX-2 inhibitory activity, indicating potential for anti-inflammatory drug development. Modifications at specific positions enhanced the selective COX-2 inhibitory activity, with some compounds exhibiting promising in vivo anti-inflammatory activity. This suggests the compound's derivatives could serve as a foundation for new anti-inflammatory medications (Singh et al., 2004).

Cancer Research Applications

- Anticancer Activities: Another study focused on the synthesis and evaluation of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides for their anticancer activities. These new molecules were tested against several human cancer cell lines, showing significant activities against MCF-7 and SK-MEL-28 cancer cell lines, comparable to established drugs like 5-fluorouracil and etoposide. Molecular docking studies further validated their potential mechanism of action, highlighting the role of these compounds in novel cancer therapeutics development (Bourzikat et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

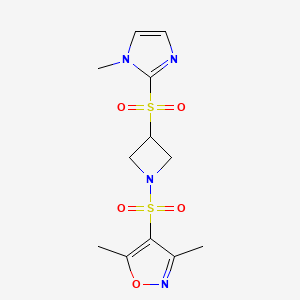

IUPAC Name |

5-(4-ethoxy-3-fluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-2-21-14-4-3-12(9-13(14)15)22(19,20)17-7-8-18-11(10-17)5-6-16-18/h3-6,9H,2,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKHZXKOUGEVCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B2728440.png)

![1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2728446.png)

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2728456.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)